

# detailed synthesis pathway for 7-Iodo-1H-indazole

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## Compound of Interest

Compound Name: 7-Iodo-1H-indazole

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## An In-depth Technical Guide to the Synthesis of 7-Iodo-1H-indazole

This guide provides a detailed synthesis pathway for **7-Iodo-1H-indazole**, a valuable building block for researchers, scientists, and professionals in drug development. The described methodology follows a robust three-step sequence starting from commercially available 6-nitro-o-toluidine. All quantitative data is summarized for clarity, and detailed experimental protocols for each key transformation are provided.

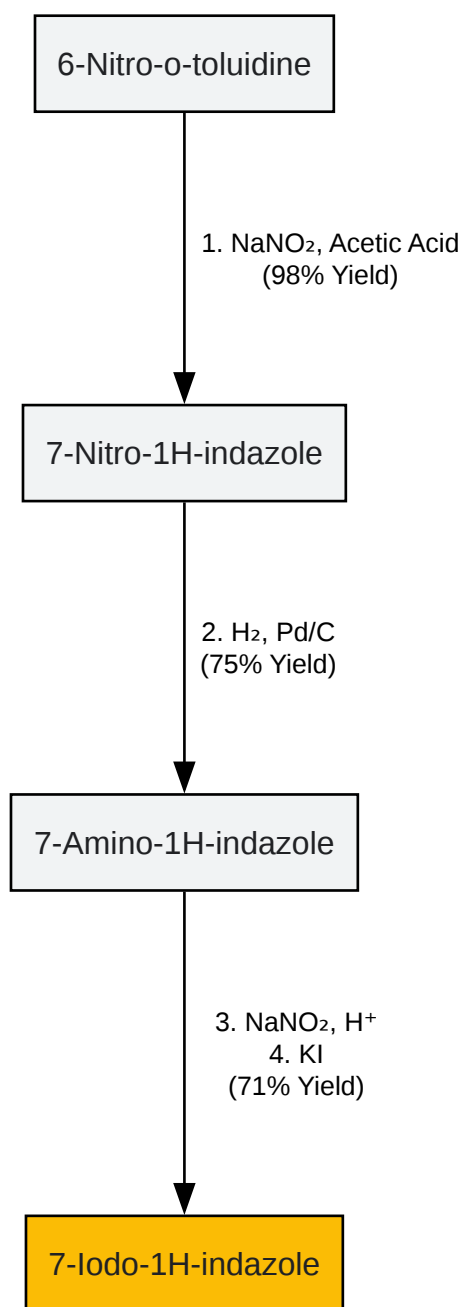
## Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of **7-Iodo-1H-indazole**.

Step	Reaction	Starting Material	Product	Reagents	Solvent	Yield (%)
1	Diazotization & Cyclization	6-Nitro-o-toluidine	7-Nitro-1H-indazole	Sodium Nitrite (NaNO <sub>2</sub> )	Acetic Acid	98% <a href="#">[1]</a>
2	Hydrogenation	7-Nitro-1H-indazole	7-Amino-1H-indazole	Palladium on Carbon (Pd/C), H <sub>2</sub> or Ammonium Formate	Methanol or Ethanol	75%
3	Sandmeyer Reaction	7-Amino-1H-indazole	7-Iodo-1H-indazole	NaNO <sub>2</sub> , HCl, H <sub>2</sub> SO <sub>4</sub> , Potassium Iodide (KI)	Water	71%

## Synthesis Pathway Visualization

The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.



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Caption: Synthetic route to **7-Iodo-1H-indazole**.

## Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

### Step 1: Synthesis of 7-Nitro-1H-indazole

This step involves the diazotization of 6-nitro-o-toluidine (also known as 2-methyl-6-nitroaniline) followed by in situ cyclization to form the indazole ring.

Materials:

- 6-Nitro-o-toluidine (10 g, 0.065 mol)
- Glacial Acetic Acid (470 mL)
- Sodium Nitrite ( $\text{NaNO}_2$ ) (1.54 g, 0.06 mol)
- Water (9 mL)
- Ice

Procedure:

- In a suitable reaction vessel, dissolve 6-nitro-o-toluidine in glacial acetic acid with stirring.[\[1\]](#)
- Prepare a solution of sodium nitrite in water.
- Slowly add the aqueous sodium nitrite solution to the stirred solution of 6-nitro-o-toluidine.
- Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[\[1\]](#)
- Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.
- Dissolve the resulting residue in ice water (approximately 200 mL).
- The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under a vacuum to yield 7-nitro-1H-indazole as a yellow solid.[\[1\]](#)

## Step 2: Synthesis of 7-Amino-1H-indazole

This step involves the reduction of the nitro group of 7-nitro-1H-indazole to an amino group using catalytic hydrogenation.

**Materials:**

- 7-Nitro-1H-indazole (10 g, 0.061 mol)
- 10% Palladium on Carbon (Pd/C) (10 mol%)
- Methanol or Ethanol (200 mL)
- Hydrogen gas (H<sub>2</sub>) or Ammonium Formate

**Procedure:**

- To a solution of 7-nitro-1H-indazole in methanol or ethanol, add 10% Pd/C.
- The mixture is then subjected to hydrogenation. This can be achieved by placing the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) or by adding a hydrogen source such as ammonium formate.
- Stir the reaction mixture at room temperature until the starting material is completely consumed (monitoring by TLC).
- After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1H-indazole, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

## Step 3: Synthesis of 7-Iodo-1H-indazole

This final step is a Sandmeyer reaction, where the amino group of 7-amino-1H-indazole is converted to a diazonium salt and subsequently displaced by iodide.

**Materials:**

- 7-Amino-1H-indazole (8 g, 0.06 mol)

- Concentrated Hydrochloric Acid (HCl)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Potassium Iodide (KI)
- Water
- Ice

Procedure:

- Suspend 7-amino-1H-indazole in a mixture of water and concentrated hydrochloric and sulfuric acids in a reaction vessel.
- Cool the suspension to 0°C in an ice bath with vigorous stirring.
- Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains between 0-5°C.
- Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
- Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.
- The crude product will precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

- The crude **7-iodo-1H-indazole** can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

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## References

- 1. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
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